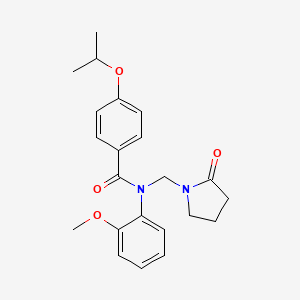

ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

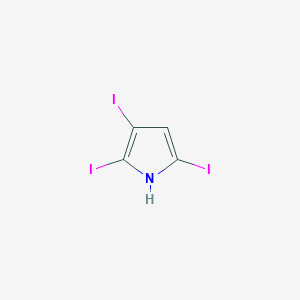

Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a compound that appears to be a derivative of ethyl propanoate with additional functional groups that include a tetrazole ring and a ureido linkage. The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms, which is known for its energetic properties and its use in pharmaceuticals. The ureido linkage is a functional group derived from urea, which is often used in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates can undergo regioselective condensation with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates under mild conditions . This suggests that a similar approach could be used for the synthesis of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, with the appropriate tetrazole and ethoxyphenyl precursors.

Molecular Structure Analysis

The molecular structure of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate would include several distinct functional groups, each contributing to the overall properties of the molecule. The tetrazole ring is known for its resonance stability and ability to act as a bioisostere for carboxylic acid groups in drug molecules. The ureido group could potentially form hydrogen bonds, affecting the solubility and binding characteristics of the compound.

Chemical Reactions Analysis

The compound may be involved in various chemical reactions, particularly due to the presence of the reactive tetrazole ring. For example, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of ureas from carboxylic acids . This method could potentially be adapted for the synthesis or modification of the ureido group in the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate are not detailed in the provided papers, we can infer that the compound would exhibit properties influenced by its functional groups. The ethoxy groups would likely contribute to the lipophilicity of the molecule, while the tetrazole and ureido groups could affect its acidity, basicity, and hydrogen bonding capacity. The presence of these groups could also influence the compound's melting point, boiling point, and solubility in various solvents.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Crystal Structure Analysis

One of the core areas of research involving compounds similar to ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is in the field of chemical synthesis and crystal structure analysis. For instance, studies on dabigatran etexilate tetrahydrate have revealed insights into the crystal structure, showcasing interactions such as hydrogen bonding that contribute to the compound's stability and potential pharmacological properties (Liu et al., 2012). Similarly, the synthesis and structural elucidation of related compounds, like ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, provide a basis for understanding the chemical behavior and potential applications of these molecules (Shang et al., 2011).

Intermolecular Interactions and Molecular Engineering

Research into the intermolecular interactions and packing arrangements of compounds with similar structures to ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has provided insights into the design of molecules with desired properties. Studies have highlighted the importance of non-covalent interactions, such as N⋯π and O⋯π interactions, in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, offering potential pathways for molecular engineering (Zhang et al., 2011).

Pharmacological and Biological Activity

The synthesis and evaluation of compounds structurally related to ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate have been pursued with interest in their pharmacological and biological activities. For instance, novel indole-based hybrid oxadiazole scaffolds have been synthesized and tested for their urease inhibitory activity, demonstrating the potential of these molecules as therapeutic agents (Nazir et al., 2018). Similarly, research into the anti-gastric cancer activity of certain heterocyclic compounds offers promising avenues for drug development (Liu et al., 2019).

Direcciones Futuras

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields such as medicinal chemistry, materials science, and synthetic biology . Future research could explore the synthesis, properties, and potential uses of this compound in more detail.

Propiedades

IUPAC Name |

ethyl 3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c1-3-25-13-7-5-12(6-8-13)22-14(19-20-21-22)11-18-16(24)17-10-9-15(23)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,17,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEZLFOSLDPZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)

![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)